molecular formula C7H11ClN2O B1459038 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride CAS No. 1864056-54-1

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

Cat. No.: B1459038
CAS No.: 1864056-54-1
M. Wt: 174.63 g/mol
InChI Key: GXPGEWKQWNBYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a dual kinase inhibitor by targeting CK2 and GSK3β, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN). Inhibiting these kinases prevents PTEN deactivation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride is unique due to its specific biological activities, such as its role as a GABA uptake inhibitor and dual kinase inhibitor. These properties make it a valuable compound for therapeutic research and development .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPGEWKQWNBYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.